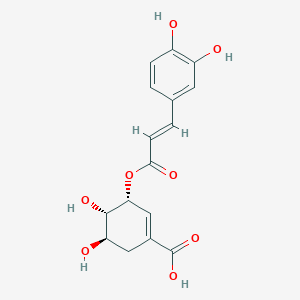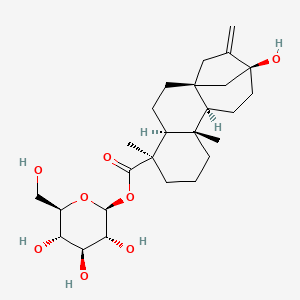
Glucosyl-Steviol
Übersicht
Beschreibung
Steviol-19-O-glucoside is a steviol glycoside, a type of diterpenoid glycoside found in the leaves of the Stevia rebaudiana plant. Steviol glycosides are known for their intense sweetness, which is significantly higher than that of sucrose. Steviol-19-O-glucoside is a metabolite in the biosynthesis pathway of steviol glycosides in Stevia rebaudiana . These compounds are widely used as natural sweeteners due to their non-caloric nature and stability under various conditions.
Wissenschaftliche Forschungsanwendungen
Steviol-19-O-glucosid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung zur Untersuchung von Glykosylierungsreaktionen und der Synthese von Glykosiden.
Biologie: Untersuchung seiner Rolle im Pflanzenstoffwechsel und seiner Auswirkungen auf verschiedene biologische Stoffwechselwege.
5. Wirkmechanismus
Der Wirkmechanismus von Steviol-19-O-glucosid beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Stoffwechselwegen:
Süssungseffekt: Es bindet an Süße-Rezeptoren auf der Zunge und löst einen süßen Geschmackssinn aus.
Therapeutische Effekte: Es wurde gezeigt, dass es DNA-Polymerasen und die menschliche DNA-Topoisomerase II hemmt, was auf potenzielle krebshemmende Eigenschaften hindeutet.
Biochemische Analyse
Biochemical Properties
Glucosyl steviol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes involved in the biosynthesis of glucosyl steviol is UDP-glucosyltransferase (UGT), which catalyzes the transfer of glucose molecules to steviol, forming glucosyl steviol . This glycosylation process enhances the solubility and stability of the compound. Additionally, glucosyl steviol has been shown to interact with reactive oxygen species (ROS), acting as a potent scavenger and contributing to the cellular antioxidant network .
Cellular Effects
Glucosyl steviol exerts various effects on different types of cells and cellular processes. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, glucosyl steviol has been shown to activate glucose-induced insulin secretion, enhancing pancreatic β-cell function . This effect is particularly beneficial in managing diabetes-related metabolic disorders. Furthermore, glucosyl steviol exhibits anti-inflammatory properties, which can help ameliorate inflammatory responses in cells .
Molecular Mechanism
The molecular mechanism of glucosyl steviol involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Glucosyl steviol binds to specific receptors and enzymes, modulating their activity. For example, it has been found to inhibit certain enzymes involved in glucose metabolism, thereby regulating blood glucose levels . Additionally, glucosyl steviol can influence gene expression by activating transcription factors that regulate genes involved in metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of glucosyl steviol have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that glucosyl steviol remains stable under various conditions, maintaining its biochemical properties over extended periods . Prolonged exposure to certain environmental factors may lead to its degradation, affecting its efficacy. Long-term studies have demonstrated that glucosyl steviol can have sustained beneficial effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of glucosyl steviol vary with different dosages in animal models. At lower doses, glucosyl steviol has been shown to have beneficial effects, such as improving glucose homeostasis and reducing inflammation . At higher doses, some adverse effects, including toxicity, have been observed . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Glucosyl steviol is involved in several metabolic pathways, including glycosylation and enterohepatic circulation. The compound undergoes glycosylation in the cytoplasm, where UDP-glucosyltransferases add glucose molecules to steviol . Once ingested, glucosyl steviol is metabolized by colonic bacteria, which remove the glucose units, leaving the steviol backbone. This steviol is then absorbed into the bloodstream, modified in the liver, and excreted as steviol glucuronide .
Transport and Distribution
The transport and distribution of glucosyl steviol within cells and tissues involve specific transporters and binding proteins. In humans, glucosyl steviol is absorbed into the portal blood system and transported to the liver, where it undergoes glucuronidation . This process facilitates its excretion from the body. Additionally, glucosyl steviol can modulate glucose transport in different cell types, influencing its localization and accumulation within tissues .
Subcellular Localization
The subcellular localization of glucosyl steviol is crucial for its activity and function. Studies have shown that glucosyl steviol is associated with the endoplasmic reticulum and cytoplasm . The glycosylation process, which occurs in the cytoplasm, is essential for the biosynthesis and stability of glucosyl steviol . This subcellular localization allows glucosyl steviol to interact with various biomolecules, enhancing its biological activity.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von Steviol-19-O-glucosid beinhaltet typischerweise die Extraktion von Steviolglykosiden aus Stevia rebaudiana-Blättern, gefolgt von enzymatischer oder chemischer Glykosylierung. Der Prozess beginnt mit der Extraktion von Steviol, das dann einer Glykosylierung unter Verwendung von Glukosedonoren wie Uridindiphosphatglucose (UDP-Glucose) unterzogen wird. Enzyme wie Glykosyltransferasen erleichtern den Transfer von Glucose zum Steviolmolekül und bilden Steviol-19-O-glucosid .
Industrielle Produktionsmethoden: Die industrielle Produktion von Steviol-19-O-glucosid umfasst den großflächigen Anbau von Stevia rebaudiana-Pflanzen, gefolgt von der Extraktion und Reinigung von Steviolglykosiden. Fortschrittliche biotechnologische Methoden, einschließlich der Stoffwechsel-Engineering von Mikroorganismen wie Saccharomyces cerevisiae, wurden entwickelt, um die Ausbeute und Effizienz der Produktion von Steviolglykosiden zu verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Steviol-19-O-glucosid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Steviolglykoside können oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die glykosidischen Bindungen verändern.
Substitution: Glykosylierung und Deglykosylierung sind häufige Substitutionsreaktionen, die Steviolglykoside betreffen.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid unter sauren oder basischen Bedingungen.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium- oder Platinkatalysatoren.
Substitution: Enzymatische Glykosylierung unter Verwendung von Glykosyltransferasen und UDP-Glucose.
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Steviolglykosid-Derivate mit unterschiedlichen Glykosylierungsmustern, wie Rebaudiosid A, Rebaudiosid C und Steviosid .
Wirkmechanismus
The mechanism of action of steviol-19-O-glucoside involves its interaction with various molecular targets and pathways:
Sweetening Effect: It binds to sweet taste receptors on the tongue, triggering a sweet taste sensation.
Therapeutic Effects: It has been shown to inhibit DNA polymerases and human DNA topoisomerase II, suggesting potential anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Steviol-19-O-glucosid ist unter den Steviolglykosiden aufgrund seines spezifischen Glykosylierungsmusters einzigartig. Zu ähnlichen Verbindungen gehören:
Steviosid: Enthält zwei Glucosemoleküle, die mit dem Steviolgerüst verbunden sind.
Rebaudiosid A: Enthält drei Glucosemoleküle mit einem anderen Glykosylierungsmuster als Steviosid.
Dulcosid A: Enthält ein Glucose- und ein Rhamnosemolekül.
Diese Verbindungen unterscheiden sich in ihrer Süßintensität, Stabilität und biologischen Aktivität, was Steviol-19-O-glucosid zu einer einzigartigen und wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O8/c1-14-11-25-9-5-16-23(2,17(25)6-10-26(14,32)13-25)7-4-8-24(16,3)22(31)34-21-20(30)19(29)18(28)15(12-27)33-21/h15-21,27-30,32H,1,4-13H2,2-3H3/t15-,16+,17+,18-,19+,20-,21+,23-,24-,25-,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPOFZJZPYRNFF-CULFPKEHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)O)(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)(C)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40983540 | |
| Record name | 1-O-(13-Hydroxy-18-oxokaur-16-en-18-yl)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40983540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64977-89-5 | |
| Record name | Glucosyl steviol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064977895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-(13-Hydroxy-18-oxokaur-16-en-18-yl)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40983540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLUCOSYL STEVIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKD5UC898Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


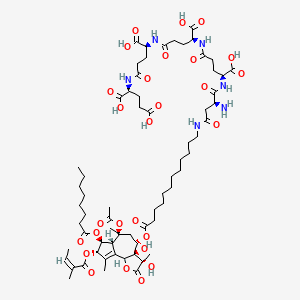
![(3Z,5S)-5-hydroxy-4-(4-hydroxyphenyl)-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B1649292.png)

![1-[(7S)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]-N-methylmethanamine;hydrochloride](/img/structure/B1649295.png)

![3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B1649298.png)


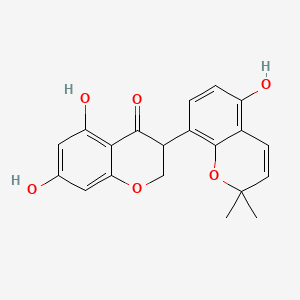
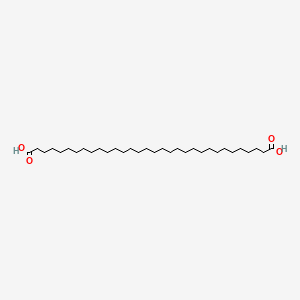
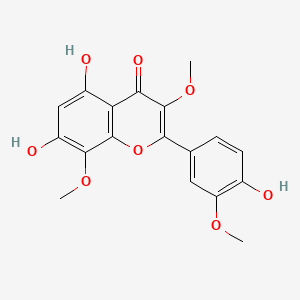
![7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide](/img/structure/B1649307.png)

